G1023
Description
G1023 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in neurodegenerative disorders and brain injury pathologies. It has demonstrated efficacy in preclinical models of closed cranial injury (CCI), reducing brain damage, neuronal apoptosis, and neuroinflammation. Key findings include:
- Mechanism of Action: this compound inhibits LRRK2 phosphorylation at the S935 site, attenuating HIF-1α-dependent transcriptional activation of LRRK2, which exacerbates brain damage .
- Pharmacokinetics: Administered via intraperitoneal injection (daily for 9 days), this compound crosses the blood-brain barrier, as evidenced by reduced Ser1292 autophosphorylation in murine brains .
- Therapeutic Outcomes: Reduces cerebral lesion volume by 40% and neuronal loss in the hippocampus and cortex . Mitigates blood-brain barrier (BBB) disruption by suppressing MMP2/9 and AQP4 upregulation . Improves motor balance and cognitive function (e.g., novel object recognition) post-CCI .
Properties
Molecular Formula |
C18H19F4N5O3 |
|---|---|
Molecular Weight |
429.3756 |
IUPAC Name |
[4-(4-Methylamino-5-trifluoromethyl-pyrimidin-2-ylamino)-2-fluoro-5-methoxy-phenyl]-morpholin-4-yl-methanone |
InChI |
InChI=1S/C18H19F4N5O3/c1-23-15-11(18(20,21)22)9-24-17(26-15)25-13-8-12(19)10(7-14(13)29-2)16(28)27-3-5-30-6-4-27/h7-9H,3-6H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
XRGIIJXYVHEZPX-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(OC)=C(NC2=NC=C(C(F)(F)F)C(NC)=N2)C=C1F)N3CCOCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
G1023; G-1023; G 1023 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
G1023 belongs to a class of LRRK2 kinase inhibitors. Below is a comparative analysis with structurally and functionally analogous compounds:
Table 1: Comparison of this compound with Other LRRK2 Inhibitors
Key Contrasts :
Efficacy in Neurological Models: this compound and PF-06447475 show robust in vivo efficacy in brain injury and Parkinson’s models, respectively. MLi-2, while potent, is primarily validated in vitro .
BBB Penetration :
- This compound and PF-06447475 effectively cross the BBB, critical for CNS-targeted therapies. LRRK2-IN-1 and GSK2578215A lack this property, limiting their therapeutic utility .
Selectivity and Safety :
- MLi-2 exhibits superior selectivity (IC50 = 0.76 nM) but requires formulation optimization for clinical use. PF-06447475 may inhibit RIPK2, raising safety concerns .
- This compound’s safety profile in chronic models remains underexplored compared to PF-06447475, which has advanced to preclinical Parkinson’s trials .
Therapeutic Scope :
- This compound is specialized for acute brain injury, while MLi-2 and PF-06447475 are geared toward chronic neurodegeneration. This functional divergence underscores the need for context-specific inhibitor selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
